molecular formula C9H16ClNO4S B2699889 Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride CAS No. 2490322-69-3

Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride

Cat. No. B2699889
CAS RN: 2490322-69-3
M. Wt: 269.74
InChI Key: DTIYDURQZJGFHN-KUSKTZOESA-N
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Description

Synthesis Analysis

The synthesis of this compound is not well-documented in the available literature .


Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature .

Scientific Research Applications

Synthetic Chemistry Applications

Phosphine-Catalyzed Annulation for Tetrahydropyridines Synthesis A study demonstrated the synthesis of highly functionalized tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation process. This method employed ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, resulting in compounds with significant regioselectivity and diastereoselectivities, highlighting the utility of similar ethyl carboxylate compounds in creating complex organic molecules (Zhu, Lan, & Kwon, 2003).

Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans Another research focused on the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives through a one-pot three-component reaction. This study not only explored the synthesis but also investigated the effects of different reagents and conditions on the reaction efficiency, showcasing the potential of ethyl carboxylate compounds in producing fluorinated heterocyclic compounds (Wang et al., 2012).

Pharmacological Research Applications

Cytotoxicity Against Leukemia Cells Research involving the synthesis of substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates demonstrated significant in vitro cytotoxicity towards sensitive and multidrug-resistant leukemia cells. This highlights the role of structurally related compounds in the development of new anti-cancer agents (Al-Trawneh et al., 2021).

Antimicrobial Activity of Novel Furothienoquinoxalines Another study focused on the synthesis of novel furothienoquinoxalines, demonstrating their antibacterial and antifungal activities. This research showcases the potential use of ethyl carboxylate derivatives in creating compounds with significant biological activities (Moustafa & Elossaily, 2002).

Mechanism of Action

The mechanism of action of this compound is not well-documented in the available literature .

Safety and Hazards

There is limited safety and hazard information available for this compound .

Future Directions

The future directions of research and applications involving this compound are not well-documented in the available literature .

properties

IUPAC Name

ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S.ClH/c1-2-14-8(11)9-5-10-3-7(9)4-15(12,13)6-9;/h7,10H,2-6H2,1H3;1H/t7-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIYDURQZJGFHN-KUSKTZOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CNCC1CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12CNC[C@H]1CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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